molecular formula C7H13Cl3N2 B2973972 2,2,2-trichloro-N-pentylacetimidamide CAS No. 35518-70-8

2,2,2-trichloro-N-pentylacetimidamide

Cat. No. B2973972
CAS RN: 35518-70-8
M. Wt: 231.55
InChI Key: APGHJVWQVBDJRX-UHFFFAOYSA-N
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Description

2,2,2-trichloro-N-pentylacetimidamide is a chemical compound with the CAS Number: 35518-70-8 . It has a molecular weight of 231.55 and its IUPAC name is 2,2,2-trichloro-N-pentylethanimidamide . The compound is typically in an oil form .


Molecular Structure Analysis

The molecular formula of 2,2,2-trichloro-N-pentylacetimidamide is C7H13Cl3N2 . The InChI code for the compound is 1S/C7H13Cl3N2/c1-2-3-4-5-12-6(11)7(8,9)10/h2-5H2,1H3,(H2,11,12) .


Physical And Chemical Properties Analysis

2,2,2-trichloro-N-pentylacetimidamide is an oil . The molecular weight of the compound is 231.55 . The compound’s molecular formula is C7H13Cl3N2 .

Scientific Research Applications

Oligosaccharide Synthesis

Trichloroacetimidates, including compounds like 2,2,2-trichloro-N-pentylacetimidamide, are utilized in the solid-phase synthesis of oligosaccharides. This method is significant for synthesizing complex carbohydrates, as demonstrated by the successful synthesis of pentasaccharides, showcasing the method's efficiency and potential for combinatorial syntheses (Rademann & Schmidt, 1996).

Click Chemistry in Drug Discovery

In the realm of drug discovery, click chemistry, which often involves trichloroacetimidates, is increasingly applied. It's a modular approach that emphasizes practical and reliable chemical transformations, crucial for lead finding, target-templated in situ chemistry, proteomics, and DNA research (Kolb & Sharpless, 2003).

Catalyzed C-H Allylation

Trichloroacetimidates are excellent directing groups for C-H-allylation reactions. Their effective use at lower temperatures for C-H-allylation is notable, avoiding issues like double bond isomerization or cyclization to indole side products (Debbarma, Bera, & Maji, 2016).

Ligand Development

Trichloroacetimidates are involved in the development of electroactive ligands. They are used in the synthesis of novel redox-active ligands, which have significant implications in the field of inorganic chemistry, as demonstrated by the formation of metal complexes (Massue et al., 2005).

properties

IUPAC Name

2,2,2-trichloro-N'-pentylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl3N2/c1-2-3-4-5-12-6(11)7(8,9)10/h2-5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGHJVWQVBDJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN=C(C(Cl)(Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-N-pentylacetimidamide

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